molecular formula C13H15ClFN3O2 B1454668 1-(3-chloro-4-fluorophenyl)-4-(diethoxymethyl)-1H-1,2,3-triazole CAS No. 1461706-60-4

1-(3-chloro-4-fluorophenyl)-4-(diethoxymethyl)-1H-1,2,3-triazole

Cat. No.: B1454668
CAS No.: 1461706-60-4
M. Wt: 299.73 g/mol
InChI Key: HAHVBNORUFXOEY-UHFFFAOYSA-N
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Description

1-(3-chloro-4-fluorophenyl)-4-(diethoxymethyl)-1H-1,2,3-triazole is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloro-fluorophenyl group and a diethoxymethyl group attached to the triazole ring

Preparation Methods

The synthesis of 1-(3-chloro-4-fluorophenyl)-4-(diethoxymethyl)-1H-1,2,3-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a involving azides and alkynes under copper-catalyzed conditions.

    Introduction of the Chloro-Fluorophenyl Group: The chloro-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Diethoxymethyl Group: The diethoxymethyl group can be attached through an alkylation reaction using diethoxymethyl chloride in the presence of a base.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(3-chloro-4-fluorophenyl)-4-(diethoxymethyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro and fluoro groups on the phenyl ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3-chloro-4-fluorophenyl)-4-(diethoxymethyl)-1H-1,2,3-triazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-fluorophenyl)-4-(diethoxymethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The compound may also interact with cellular receptors and enzymes, leading to the modulation of signaling pathways and cellular processes.

Comparison with Similar Compounds

1-(3-chloro-4-fluorophenyl)-4-(diethoxymethyl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:

    1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole: Lacks the diethoxymethyl group, which may result in different chemical and biological properties.

    1-(3-chloro-4-fluorophenyl)-4-methyl-1H-1,2,3-triazole: Contains a methyl group instead of a diethoxymethyl group, leading to variations in reactivity and applications.

    1-(3-chloro-4-fluorophenyl)-4-ethoxymethyl-1H-1,2,3-triazole: Contains an ethoxymethyl group, which may influence its chemical behavior and biological activity.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-4-(diethoxymethyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClFN3O2/c1-3-19-13(20-4-2)12-8-18(17-16-12)9-5-6-11(15)10(14)7-9/h5-8,13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHVBNORUFXOEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CN(N=N1)C2=CC(=C(C=C2)F)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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